4-Fluoro-2-n-propoxybenzaldehyde
Overview
Description
4-Fluoro-2-n-propoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO2/c1-2-5-13-10-6-9 (11)4-3-8 (10)7-12/h3-4,6-7H,2,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis of Organic Compounds
4-Fluoro-2-n-propoxybenzaldehyde serves as a precursor in the synthesis of various organic compounds. It is involved in the preparation of thiazolidin-4-one derivatives, showcasing promising antioxidant activities. Such derivatives are obtained through reactions that incorporate 4-fluorobenzaldehyde derivatives, highlighting its utility in creating compounds with potential biological activities (El Nezhawy et al., 2009).
Anticancer Research
In anticancer research, fluorinated analogs of combretastatin A-4, synthesized using a series of fluorinated benzaldehydes, have been evaluated for their anticancer properties. These studies demonstrate the potential of fluorinated benzaldehyde derivatives in developing potent anticancer agents by retaining the cell growth inhibitory properties seen in combretastatin A-4 (Lawrence et al., 2003).
Radiopharmaceutical Synthesis
This compound derivatives have also found applications in the synthesis of radiopharmaceuticals for positron emission tomography (PET). Fluorine-18 labeled benzaldehydes, including derivatives of 4-fluorobenzaldehyde, are utilized as precursors in creating radiopharmaceutical agents. These compounds play a crucial role in diagnosing and monitoring the progression of various diseases, including cancer and neurological disorders (Orlovskaja et al., 2016).
Material Science and Chemistry
Research in materials science and chemistry also benefits from the use of this compound and its derivatives. Studies have focused on understanding the molecular structure, vibrational spectra, and solubility characteristics of fluorobenzaldehyde derivatives. Such investigations provide insights into the physical and chemical properties of these compounds, which are essential for designing new materials with specific functionalities (Tursun et al., 2015).
Safety and Hazards
The safety information for 4-Fluoro-2-n-propoxybenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Properties
IUPAC Name |
4-fluoro-2-propoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWUGQDZJYTWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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